molecular formula C22H23N3O2 B11125148 1-(4-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11125148
M. Wt: 361.4 g/mol
InChI Key: VIZGGIRUKRYCEQ-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzodiazole ring through cyclization reactions.
  • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
  • Formation of the pyrrolidinone ring through cyclization of appropriate intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • 1-(4-HYDROXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Uniqueness

1-(4-ETHOXYPHENYL)-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H23N3O2/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)16-14-21(26)25(15-16)17-9-11-18(12-10-17)27-4-2/h3,5-12,16H,1,4,13-15H2,2H3

InChI Key

VIZGGIRUKRYCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C

Origin of Product

United States

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